6-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide
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Overview
Description
- This compound is a complex heterocyclic molecule with a fused benzothiazole and chromene ring system. Its chemical formula is C15H7Cl2N3O2S.
- The benzothiazole moiety contributes to its aromatic character, while the chromene ring adds structural diversity.
- It may exhibit interesting biological properties due to its unique structure.
Preparation Methods
Synthetic Routes: One synthetic approach involves the reaction of 6-chlorobenzothiazole with an appropriate hydrazine carboxamide derivative. For example, the reaction of 6-chlorobenzothiazole with hydrazine carboxamide yields the desired compound.
Reaction Conditions: The reaction typically occurs under reflux conditions in a suitable solvent (e.g., ethanol or dimethyl sulfoxide) with a catalytic amount of acid.
Industrial Production: While industrial-scale production methods are not widely documented, laboratory-scale synthesis provides a starting point for further optimization.
Chemical Reactions Analysis
Reactivity: The compound may undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The specific products depend on the reaction conditions and reagents used.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it interesting for synthetic chemists exploring new reactions or designing novel ligands.
Biology and Medicine: Investigating its biological activity (e.g., antimicrobial, anticancer, or anti-inflammatory effects) could be valuable.
Mechanism of Action
- The compound’s mechanism of action likely involves interactions with specific molecular targets.
- Further research is needed to elucidate its precise mode of action and pathways involved.
Comparison with Similar Compounds
Similar Compounds:
Uniqueness: The chromene ring in our compound distinguishes it from these related analogs.
Remember that this information is based on available literature, and further research may provide additional insights
Properties
Molecular Formula |
C17H8Cl2N2O3S |
---|---|
Molecular Weight |
391.2 g/mol |
IUPAC Name |
6-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C17H8Cl2N2O3S/c18-8-2-4-13-10(5-8)12(22)7-14(24-13)16(23)21-17-20-11-3-1-9(19)6-15(11)25-17/h1-7H,(H,20,21,23) |
InChI Key |
LLVQUXBNGZHIHF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)SC(=N2)NC(=O)C3=CC(=O)C4=C(O3)C=CC(=C4)Cl |
Origin of Product |
United States |
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